Eicosanyl caffeate

Description

Contextualization within the Caffeate Ester Class

Eicosanyl caffeate is chemically classified as a caffeate ester. Caffeate esters are derivatives of caffeic acid, a well-known hydroxycinnamic acid that is widespread in the plant kingdom. nih.gov The basic structure of these esters consists of a caffeic acid moiety linked to an alcohol via an ester bond. The properties and biological activities of caffeate esters can vary significantly depending on the nature of the alcohol component.

Other notable members of this class include ethyl caffeate and phenethyl caffeate (CAPE), which have been the subjects of extensive research for their pharmacological properties. wikipedia.orgnih.govwikipedia.org this compound is distinguished from these more commonly studied compounds by its long alkyl chain, which imparts distinct physicochemical characteristics. nih.gov

Significance as a Long-Chain Alkyl Caffeate

The defining feature of this compound is its long, 20-carbon alkyl chain (eicosanyl group). sigmaaldrich.com This extended hydrocarbon chain makes the molecule significantly more lipophilic (fat-soluble) compared to caffeic acid or its short-chain esters. nih.gov The increased lipophilicity is a critical factor in its biological context, as it can influence the molecule's ability to permeate cell membranes and interact with non-polar environments within organisms. nih.gov

The presence of long-chain alkyl caffeates, including this compound, has been identified in the waxes of plant roots and the bark of certain trees. nih.govoup.com Research suggests that these compounds may play a role in protecting the plant from environmental stressors, such as soil-dwelling microorganisms. oup.com The study of long-chain alkyl caffeates like this compound provides insights into the chemical defense mechanisms of plants and the specialized roles of lipids in root systems. oup.com

Overview of Research Trajectories on this compound

Research on this compound has followed several key trajectories. A primary focus has been its isolation and identification from natural sources. For instance, this compound has been reported in Glycyrrhiza inflata and identified in the bark of Acacia species. nih.govnih.gov

Another significant area of investigation has been the chemical synthesis of this compound. Researchers have successfully developed multi-step synthesis procedures, which are crucial for obtaining pure samples for further study and confirming the structure of the naturally occurring compound. researchgate.net

Furthermore, studies have begun to explore the biological activities of this compound. While research into its specific effects is less extensive than for other caffeates, initial investigations have examined its antioxidant potential. researchgate.net Broader studies on alkyl caffeates suggest that the length of the alkyl chain can influence biological activity, with some research indicating that shorter chains may confer stronger antioxidant and antitumor properties in certain assays. nih.gov The physiological function of alkyl hydroxycinnamates like this compound in plants, particularly in root waxes, remains an active area of investigation. oup.com

Structure

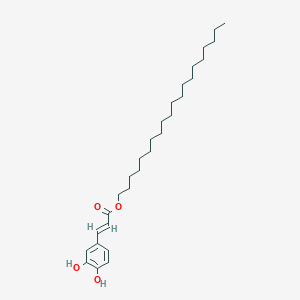

2D Structure

Properties

IUPAC Name |

icosyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-33-29(32)23-21-26-20-22-27(30)28(31)25-26/h20-23,25,30-31H,2-19,24H2,1H3/b23-21+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSJTDDQUOUKJT-XTQSDGFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415776 | |

| Record name | Eicosanyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905726-67-2 | |

| Record name | Eicosanyl caffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Caffeic acid eicosyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Distribution of Eicosanyl Caffeate

Botanical Sources and Their Geographical Distribution

Robinia pseudoacacia (Black Locust) Stem Bark

Eicosanyl caffeate has been identified in the stem bark of Robinia pseudoacacia, commonly known as the black locust. researchgate.netnih.gov A 2024 study focusing on the antioxidant compounds in the stem bark of this species successfully isolated and identified this compound among other caffeate esters. nih.gov This was the first time this compound was described in this particular species. nih.gov

Geographical Distribution: Robinia pseudoacacia is native to the southeastern United States, with its primary distribution centered in the Appalachian Mountains. dntb.gov.ua It has been widely planted and has naturalized in temperate regions of North America, Europe, Southern Africa, and Asia. dntb.gov.ua

Table 1: Research Findings on this compound in Robinia pseudoacacia

| Plant Part | Extraction Method | Key Findings | Reference |

|---|

Calystegia soldanella Stems

Eicosanyl (E)-caffeate has been isolated from the stems of Calystegia soldanella. researchgate.net Research has not only confirmed its presence but has also led to the successful synthesis of this metabolite. researchgate.net Other studies on the chemical constituents of Calystegia soldanella have focused on flavonoids and quinic acid derivatives, noting the plant's traditional use as an edible and medicinal herb. e-fas.org

Geographical Distribution: Calystegia soldanella, or sea bindweed, is a perennial vine that grows in coastal habitats in temperate regions across the globe. nih.gov It is found on the coastlines of Britain, Ireland, and other parts of Europe, as well as in North America, Australia, and New Zealand. nih.gov

Table 2: Research Findings on this compound in Calystegia soldanella

| Plant Part | Research Focus | Key Findings | Reference |

|---|

Glycyrrhiza glabra (Licorice) Roots

This compound has been isolated from the roots of Glycyrrhiza glabra, commonly known as licorice. nih.gov A study involving the fractionation of G. glabra identified this compound as one of two bioactive caffeic acid esters. nih.gov A patent application also describes a phytochemical composition containing this compound obtained from Glycyrrhiza species. google.com

Geographical Distribution: Glycyrrhiza glabra is native to Eurasia, including parts of the Mediterranean, central and southwestern Asia. nih.gov It is commercially cultivated in countries such as Spain, Italy, Turkey, Iran, and China. nih.gov

Table 3: Research Findings on this compound in Glycyrrhiza glabra

| Plant Part | Extraction/Fractionation Method | Key Findings | Reference |

|---|---|---|---|

| Roots | Thin layer chromatography bioautography-guided fractionation. | Isolation of this compound. nih.gov |

Wikstroemia scytophylla Stems

Recent research has indicated the presence of this compound in the stems of Wikstroemia scytophylla. nih.gov While earlier studies on the chemical constituents of W. scytophylla stems focused on the isolation of flavones and lignans (B1203133) without mentioning this compound, a 2024 review has now associated this compound with the plant. nih.govphcog.com

Geographical Distribution: Wikstroemia scytophylla is found on dry, shrubby slopes, often on limestone, at altitudes between 1900 and 3000 meters in Sichuan, Xizang, and Yunnan provinces of China.

Table 4: Research Findings on this compound in Wikstroemia scytophylla

| Plant Part | Associated Compound | Reference |

|---|

Sophora Species

This compound has been reported to be found in Sophora species. nih.gov The genus Sophora is known for its rich and varied chemical composition, including a wide array of polyphenols such as flavonoids and isoflavonoids. nih.gov While a comprehensive review of the secondary metabolites of the Sophora genus does not explicitly list this compound, a more recent 2024 publication has made this association. nih.govnih.gov

Geographical Distribution: The genus Sophora comprises about 45 species of small trees and shrubs with a pantropical distribution. nih.gov

Table 5: Research Findings on this compound in Sophora Species

| Genus | Associated Compound | Reference |

|---|

Glycyrrhiza inflata

This compound has been reported in Glycyrrhiza inflata. doc-developpement-durable.org This species is one of the licorices used in traditional Chinese medicine. nih.gov Chemical investigations of its roots have identified various compounds, including licochalcones and glycyrrhizin. nih.gov An assessment report on Glycyrrhiza species for medicinal use specifies a preparation containing this compound (≥0.1% w/w). doc-developpement-durable.org

Geographical Distribution: Glycyrrhiza inflata is a plant species native to China. nih.gov

Table 6: Research Findings on this compound in Glycyrrhiza inflata

| Plant Part/Preparation | Specification | Key Findings | Reference |

|---|

Isolation from Robinia pseudoacacia

In the case of Robinia pseudoacacia stem bark, a methanolic crude extract was first fractionated using solid-phase extraction (SPE). researchgate.net The subsequent isolation of this compound was achieved through reversed-phase high-performance liquid chromatography with diode array detection (RP-HPLC-DAD). researchgate.net

Characterization Techniques

Once isolated, the structural elucidation of this compound is carried out using a combination of spectroscopic methods.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) has been used to determine the molecular weight of the compound. In one study, ESI-MS gave a [M+H]⁺ ion at m/z 459.4, which corresponds to the molecular formula of this compound. tandfonline.com High-resolution mass spectrometry (HRMS) coupled with heated electrospray ionization (HESI) has also been employed for accurate mass determination. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive NMR analysis is crucial for the definitive identification of this compound. This includes:

¹H NMR: Provides information about the proton environment in the molecule.

¹³C NMR: Reveals the carbon skeleton of the compound.

DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is essential for assembling the final structure. tandfonline.com

The following table summarizes key NMR data reported for this compound. tandfonline.com

| Carbon No. | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) | HMBC Correlations |

| 1' | 127.3 | - | - |

| 2' | 114.7 | 7.04 (d, J=2.0) | C-1', C-3', C-4', C-6' |

| 3' | 145.9 | - | - |

| 4' | 148.8 | - | - |

| 5' | 116.0 | 6.78 (d, J=8.2) | C-1', C-3', C-4', C-6' |

| 6' | 122.2 | 6.94 (dd, J=8.2, 2.0) | C-1', C-2', C-4', C-5' |

| 7' (C=O) | 167.5 | - | - |

| 8' | 115.6 | 6.28 (d, J=15.9) | C-1', C-2', C-6', C-7', C-9' |

| 9' | 144.8 | 7.56 (d, J=15.9) | C-1', C-2', C-6', C-7', C-8' |

| 1 | 64.5 | 4.17 (t, J=6.7) | C-2, C-3, C-7' |

| 2 | 28.8 | 1.67 (m) | C-1, C-3, C-4 |

| 3 | 26.0 | 1.25 (br s) | C-1, C-2, C-4, C-5 |

| 4-19 | 29.2-29.8 | 1.25 (br s) | - |

| 20 | 14.2 | 0.88 (t, J=7.0) | C-18, C-19 |

Other Spectroscopic and Chromatographic Methods:

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: Provides information about the functional groups present in the molecule. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique has been utilized for the identification of long-chain n-alkyl caffeates after derivatization. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC): Used for the initial detection and fractionation of caffeate esters. researchgate.net

Biosynthesis and Metabolic Pathways of Eicosanyl Caffeate

General Biosynthetic Route via the Shikimic Acid Pathway

The foundation of the caffeic acid portion of eicosanyl caffeate is laid by the shikimic acid pathway, a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids. oup.comnih.gov This pathway converts simple carbohydrate precursors, specifically phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate from the pentose (B10789219) phosphate (B84403) pathway, into chorismate. oup.com Chorismate serves as a key branch-point intermediate for the synthesis of the essential aromatic amino acids: phenylalanine, tyrosine, and tryptophan. nih.govuniprot.org For the biosynthesis of caffeic acid, the pathway proceeds through L-phenylalanine. researchgate.net

The entry point into the general phenylpropanoid pathway is the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. researchgate.netwikipedia.org This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) . wikipedia.orgmdpi.com PAL is a key regulatory enzyme that links primary metabolism (amino acid synthesis) to secondary metabolism (phenylpropanoid synthesis). researchgate.net

The mechanism involves the cofactor 3,5-dihydro-5-methyldiene-4H-imidazol-4-one (MIO), which is an electrophilic group formed post-translationally within the enzyme. wikipedia.org The aromatic ring of L-phenylalanine attacks the MIO group, which activates the C-H bond on the β-carbon of the amino acid. wikipedia.org A basic residue in the enzyme's active site then facilitates the removal of a proton, leading to a carbanion intermediate. wikipedia.org This intermediate subsequently eliminates the amino group as ammonia (B1221849) to form the characteristic α,β-double bond of trans-cinnamic acid. wikipedia.org The activity of PAL can be influenced by various stimuli, including light, pathogenic attack, and hormones, and is often inhibited by its product, trans-cinnamic acid. wikipedia.orgelsevierpure.com

Once cinnamic acid is formed, it undergoes two sequential hydroxylation reactions to become caffeic acid. This part of the pathway involves two key enzymes from the cytochrome P450 family. researchgate.netnih.gov

Hydroxylation to p-Coumaric Acid: The first step is the 4-hydroxylation of the phenyl ring of cinnamic acid to yield p-coumaric acid (4-hydroxycinnamic acid). This reaction is catalyzed by Cinnamate-4-hydroxylase (C4H) , a P450 monooxygenase. researchgate.netnih.gov

Hydroxylation to Caffeic Acid: The second hydroxylation occurs at the 3-position of the phenyl ring of p-coumaric acid. This conversion of p-coumaric acid to caffeic acid (3,4-dihydroxycinnamic acid) is catalyzed by p-Coumarate 3-hydroxylase (C3H) . researchgate.netnih.gov In some pathways, this hydroxylation occurs after p-coumaric acid has been esterified to shikimate or quinate, a reaction catalyzed by p-coumaroyl shikimate/quinate 3'-hydroxylase (C3'H), another P450 enzyme. nih.govnih.gov However, evidence also supports a direct hydroxylation of free p-coumaric acid by C3H, which has been identified as a cytosolic ascorbate (B8700270) peroxidase in some plants. nih.govfrontiersin.orgresearchgate.net

Following these steps, the resulting caffeic acid can be activated by ligation to Coenzyme A (CoA) by the enzyme 4-coumarate:CoA ligase (4CL) , forming caffeoyl-CoA. nih.gov This activated thioester is the primary acyl donor for subsequent esterification reactions. frontiersin.orgresearchgate.net

Esterification Mechanisms

The final step in the biosynthesis of this compound is the esterification of the caffeic acid moiety with eicosanol (B47690). This involves the formation of the long-chain alcohol and the subsequent transfer of the caffeoyl group to it.

The formation of eicosanol (a C20 primary alcohol) is a critical prerequisite. This process is handled by Fatty Acyl-CoA Reductases (FARs) . frontiersin.orgwikipedia.orgnih.gov FARs are NADPH-dependent enzymes that catalyze the reduction of long-chain and very-long-chain fatty acyl-CoAs to their corresponding primary fatty alcohols. nih.govuniprot.org In the context of this compound, a FAR enzyme with specificity for a C20 acyl-CoA (eicosanoyl-CoA) would produce eicosan-1-ol. uniprot.org These enzymes are crucial for the biosynthesis of components of plant waxes, suberin, and sporopollenin. frontiersin.orgnih.gov

Once eicosanol and an activated caffeic acid donor (typically caffeoyl-CoA) are available, an acyltransferase catalyzes the esterification. Several families of acyltransferases are known to be involved in plant secondary metabolism:

BAHD Acyltransferases : This is a large family of plant-specific enzymes that use acyl-CoA thioesters as acyl donors to acylate a wide variety of acceptor molecules, including alcohols. frontiersin.orgresearchgate.netnih.gov BAHD acyltransferases are involved in the synthesis of volatile esters, flavonoids, and defense compounds. frontiersin.orgnih.gov A BAHD enzyme could facilitate the transfer of the caffeoyl group from caffeoyl-CoA to eicosanol. oup.com

Wax Ester Synthase/Acyl-CoA:Diacylglycerol Acyltransferase (WS/DGAT) : These enzymes are known to catalyze the formation of wax esters by transferring a fatty acyl group from an acyl-CoA to a fatty alcohol. nih.govnih.govasm.org Some WS/DGAT enzymes exhibit broad substrate specificity and can acylate a wide range of linear alcohols, from short-chain to very long-chain (up to triacontanol), making them potential candidates for synthesizing this compound. uniprot.orgnih.govasm.org

Serine Carboxypeptidase-Like (SCPL) Acyltransferases : This class of enzymes represents an alternative pathway for acylation. nih.govnih.govtandfonline.com Unlike BAHDs, SCPL acyltransferases typically use 1-O-β-glucose esters (like 1-O-caffeoyl-glucose) as the acyl donor instead of CoA thioesters and often function in the vacuole. nih.govnih.govfrontiersin.org

The esterification of a carboxylic acid with an alcohol is a fundamental chemical reaction. In biological systems, this is achieved enzymatically, as described above, to overcome kinetic barriers and ensure specificity. The general enzymatic reaction involves the nucleophilic attack of the hydroxyl group of the long-chain alcohol (eicosanol) on the electrophilic carbonyl carbon of the activated caffeoyl group (e.g., caffeoyl-CoA).

Chemically, this reaction can be performed via methods like the Fischer-Speier esterification . This method involves heating a carboxylic acid (caffeic acid) and an alcohol (eicosanol) in the presence of a strong acid catalyst. masterorganicchemistry.comcerritos.edumasterorganicchemistry.com While this is a common laboratory synthesis method, the reaction is an equilibrium, and an excess of the alcohol is often used to drive the reaction toward the ester product. masterorganicchemistry.commasterorganicchemistry.com

Enzymatic synthesis outside of a living system is also possible using lipases. For example, lipases have been used to catalyze the esterification of caffeic acid with various alcohols, including phenethyl alcohol. mdpi.comnih.gov Such enzymatic methods are advantageous as they operate under milder conditions. The synthesis of various alkyl caffeates with different chain lengths has been successfully demonstrated, underscoring the chemical feasibility of esterifying caffeic acid with long-chain alcohols like eicosanol. nih.govnih.govacs.org

Analytical and Characterization Methodologies for Eicosanyl Caffeate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to confirming the identity of eicosanyl caffeate by examining the interaction of the molecule with electromagnetic radiation. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a detailed map of the molecule's atomic framework and the chemical bonds within it.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic compounds like this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed picture of the molecular structure can be assembled.

¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. In this compound, the ¹H NMR spectrum displays characteristic signals for the caffeoyl moiety and the long-chain eicosanyl group. mdpi.com The aromatic region shows signals for the three protons on the catechol ring, typically as a system of doublets and a doublet of doublets. mdpi.com The trans-alkene protons of the caffeic acid portion appear as two distinct doublets with a large coupling constant (typically around 15.9 Hz), confirming the (E)-configuration of the double bond. mdpi.com The protons of the long eicosanyl chain appear as a series of signals in the upfield region, with a characteristic triplet for the terminal methyl group and a triplet for the methylene (B1212753) group attached to the ester oxygen.

¹³C NMR (Carbon-13 NMR) provides information on the different carbon environments in the molecule. The spectrum for this compound will show distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, the olefinic carbons of the propenoate chain, and the multiple overlapping signals for the methylene carbons of the long eicosanyl chain. nih.gov

The combined analysis of ¹H and ¹³C NMR data allows for the complete assignment of the structure of this compound. researchgate.netresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound (Note: Chemical shifts (δ) are reported in ppm and are referenced to a standard solvent signal. Coupling constants (J) are in Hertz. Data is compiled and representative based on typical values for caffeoyl and long-chain alkyl esters).

| ¹H NMR | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| H-7 | 7.55 | d | 15.9 | Caffeoyl |

| H-2 | 7.04 | d | 2.0 | Caffeoyl |

| H-6 | 6.92 | dd | 8.2, 2.0 | Caffeoyl |

| H-5 | 6.77 | d | 8.2 | Caffeoyl |

| H-8 | 6.27 | d | 15.9 | Caffeoyl |

| H-1' | 4.15 | t | 6.7 | Eicosanyl |

| H-2' | 1.68 | m | Eicosanyl | |

| H-3' to H-19' | 1.25 | br s | Eicosanyl | |

| H-20' | 0.88 | t | 6.8 | Eicosanyl |

| ¹³C NMR | δ (ppm) | Assignment |

| C-9 | 167.5 | C=O |

| C-4 | 145.8 | Caffeoyl |

| C-7 | 144.9 | Caffeoyl |

| C-3 | 144.1 | Caffeoyl |

| C-1 | 126.9 | Caffeoyl |

| C-6 | 121.8 | Caffeoyl |

| C-2 | 115.8 | Caffeoyl |

| C-8 | 115.3 | Caffeoyl |

| C-5 | 114.6 | Caffeoyl |

| C-1' | 64.5 | Eicosanyl |

| C-2' to C-18' | 31.9-22.7 | Eicosanyl |

| C-19' | 29.3 | Eicosanyl |

| C-20' | 14.1 | Eicosanyl |

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a versatile technique used to identify the functional groups present in a sample. nih.govyoutube.com It measures the absorption of infrared radiation, which causes molecular vibrations at specific frequencies corresponding to different types of chemical bonds. youtube.comnih.gov For this compound, the ATR-FTIR spectrum provides key information confirming its structure. researchgate.net

The spectrum will prominently feature:

O-H Stretching: A broad absorption band for the hydroxyl (-OH) groups on the catechol ring.

C-H Stretching: Sharp peaks corresponding to the sp² C-H bonds of the aromatic ring and alkene, and intense peaks for the sp³ C-H bonds of the long aliphatic eicosanyl chain.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl (C=O) group.

C=C Stretching: Absorption bands for the carbon-carbon double bonds in the aromatic ring and the alkene chain.

C-O Stretching: Bands associated with the stretching vibrations of the ester C-O bond.

Table 2: Characteristic ATR-FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400 (broad) | O-H Stretch | Phenolic -OH |

| ~3010 | C-H Stretch | Aromatic/Olefinic C-H |

| 2918, 2850 | C-H Stretch | Aliphatic -CH₂-, -CH₃ |

| ~1680 | C=O Stretch | Ester Carbonyl |

| ~1600, ~1520 | C=C Stretch | Aromatic Ring/Alkene |

| ~1270, ~1170 | C-O Stretch | Ester C-O, Phenolic C-O |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. rsc.org

Heated Electrospray Ionization (HESI) is a soft ionization technique that uses heat to aid in the desolvation of droplets, making it suitable for a wide range of compounds. When coupled with a high-resolution mass spectrometer (HRMS), such as a QToF (Quadrupole Time-of-Flight), it allows for the determination of a compound's elemental composition with very high accuracy. researchgate.net For this compound, HESI-HRMS can precisely measure the mass of the molecular ion (e.g., [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode), confirming its molecular formula, C₂₉H₄₈O₄. nih.gov

Electrospray Ionization (ESI) is another soft ionization technique widely used for the analysis of moderately polar molecules like caffeic acid derivatives. nih.govub.edu ESI-MS analysis can be performed in both positive and negative ion modes. In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and fragmented to produce a characteristic spectrum of product ions. scielo.brresearchgate.net

For this compound, the fragmentation pattern is dominated by the caffeoyl portion of the molecule. researchgate.net In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 459.348 is observed. Subsequent fragmentation (MS²) typically shows a primary loss corresponding to the eicosanyl chain, leading to the characteristic fragment ion of deprotonated caffeic acid at m/z 179. nih.govresearchgate.netresearchgate.net Further fragmentation of the m/z 179 ion can lead to the loss of carbon dioxide (CO₂) to yield a fragment at m/z 135. scielo.brresearchgate.net

Table 3: Predicted ESI-MS Fragmentation of this compound (Negative Ion Mode)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment |

| 459.3 [M-H]⁻ | 179.0 | C₂₀H₄₀ (Eicosene) | [Caffeic acid - H]⁻ |

| 179.0 | 135.0 | CO₂ (44 Da) | [C₈H₇O₂]⁻ |

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that separates chemical compounds in a sample and then uses mass spectrometry to identify them. nih.gov While GC-MS is a powerful tool for determining the position of double bonds in unsaturated fatty acid chains, this specific application is less relevant for this compound itself, as the eicosanyl group is a saturated alkyl chain. nih.govnih.gov The position of the double bond within the caffeoyl moiety is fixed by its biosynthetic origin and aromatic conjugation.

Ultra-High Performance Liquid Chromatography-Electrospray Ionization-Quadrupole-Time-of-Flight (UHPLC-ESI-QqTOF) Analysis

Ultra-High Performance Liquid Chromatography coupled with Electrospray Ionization-Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-ESI-QqTOF-MS) represents a powerful and highly sensitive analytical technique for the comprehensive characterization of chemical compounds like this compound. This method combines the superior separation efficiency of UHPLC, which uses columns with smaller particle sizes for faster analysis and better resolution than traditional HPLC, with the high mass accuracy and resolution of a QqTOF mass spectrometer. nih.gov

The ESI source ionizes the analyte molecules, in this case, this compound, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The quadrupole (Qq) acts as a mass filter, while the Time-of-Flight (TOF) analyzer measures the mass-to-charge ratio (m/z) of the ions with high accuracy. This allows for the determination of the elemental composition of the parent ion and its fragments. researchgate.net

For the structural elucidation of this compound (C₂₉H₄₈O₄, Molecular Weight: 460.7 g/mol ), high-resolution MS/MS analysis is performed. nih.gov In this process, the precursor ion of this compound is selected by the quadrupole and fragmented through collision-induced dissociation (CID). The resulting product ions are then analyzed by the TOF detector. The fragmentation pattern provides crucial structural information. For caffeic acid esters, characteristic fragment ions corresponding to the caffeoyl moiety are typically observed. In negative-ion mode, characteristic fragment ions for caffeic acid are found at m/z 179, 161, and 135. researchgate.net The presence of these ions in the MS/MS spectrum of this compound would confirm the caffeic acid portion of the molecule, while the neutral loss corresponding to the eicosanol (B47690) chain would further validate its identity. The high mass accuracy of the QqTOF instrument is crucial for confirming the elemental composition of both the precursor and fragment ions, providing a high degree of confidence in the compound's identification. researchgate.netresearchgate.net

Chromatographic Separations for Isolation and Purity Assessment

Chromatographic techniques are fundamental for the isolation of this compound from natural or synthetic sources and for the assessment of its purity. The choice of method depends on the scale and purpose of the separation, ranging from analytical-scale purity checks to preparative-scale isolation.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of TLC that offers improved resolution, sensitivity, and reproducibility. youtube.comnih.gov It is a valuable tool for the rapid, cost-effective qualitative analysis and quantification of compounds in complex mixtures. researchgate.net For the analysis of caffeic acid and its derivatives, HPTLC is widely used. nanobioletters.comijcpa.inmdpi.com

The method typically employs pre-coated HPTLC plates with silica (B1680970) gel 60 F254 as the stationary phase. ijcpa.innih.gov A developing solvent, or mobile phase, is selected based on the polarity of the target analyte. Given that this compound is significantly less polar than free caffeic acid due to its long alkyl chain, the mobile phase would require a higher proportion of nonpolar solvents compared to those used for caffeic acid. For instance, a common mobile phase for caffeic acid is a mixture of toluene, ethyl acetate, and formic acid. ijcpa.in After development, the plate is dried, and the separated spots are visualized under UV light (at 254 nm or 366 nm) or after derivatization with a suitable reagent. youtube.com The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound under specific conditions and is used for its identification. ijcpa.in Densitometric scanning allows for the quantification of the compound by measuring the absorbance or fluorescence of the spot. ijcpa.in

Table 1: Example HPTLC Parameters for Caffeic Acid Analysis

This table presents typical parameters used in HPTLC for the analysis of caffeic acid, which can be adapted for the analysis of its esters like this compound.

| Parameter | Description | Reference |

| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254 | ijcpa.innih.gov |

| Mobile Phase | Toluene: Ethyl Acetate: Formic acid (5:5:0.6, v/v/v) | ijcpa.in |

| Ethyl acetate-methanol-formic acid-water (85:8:2:5, v/v/v/v) | nanobioletters.com | |

| Detection | Densitometric scanning at 325 nm or 340 nm | ijcpa.inmdpi.com |

| Rf Value (Caffeic Acid) | 0.49 ± 0.02 | ijcpa.in |

| 0.25 | mdpi.com |

Reversed-Phase High-Performance Liquid Chromatography with Diode Array Detection (RP-HPLC-DAD)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used, robust, and highly efficient technique for the separation, quantification, and purity assessment of a vast range of organic molecules, including phenolic compounds. vcu.eduvcu.edu When coupled with a Diode Array Detector (DAD), it allows for the simultaneous monitoring of absorbance at multiple wavelengths, providing spectral information that aids in peak identification and purity assessment. researchgate.netrsc.org

In RP-HPLC, the stationary phase is nonpolar (e.g., C18 or C8 bonded silica), and the mobile phase is polar. vcu.edu Separation is based on the hydrophobic interactions of the analytes with the stationary phase. Compounds are eluted by a mobile phase, often a gradient mixture of acidified water and an organic solvent like methanol (B129727) or acetonitrile (B52724). researchgate.netresearchgate.net More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

Due to its long C20 alkyl chain, this compound is highly hydrophobic and would be strongly retained on a C18 column, resulting in a significantly longer retention time compared to more polar related compounds like caffeic acid or its shorter-chain esters. scispace.com The DAD detector would capture the characteristic UV spectrum of the caffeoyl moiety, which typically shows absorption maxima around 320-330 nm. nih.govcore.ac.uk This method is highly suitable for determining the purity of this compound by detecting any potential impurities that have different retention times and/or UV spectra.

Table 2: Typical RP-HPLC-DAD Conditions for the Analysis of Caffeic Acid and its Esters

The following table outlines common conditions for the RP-HPLC-DAD analysis of phenolic compounds, which are applicable for developing a method for this compound.

| Parameter | Description | Reference |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | scispace.comcapes.gov.br |

| Mobile Phase | Gradient elution with acidified water (e.g., 0.1% formic or acetic acid) (A) and acetonitrile or methanol (B) | researchgate.netcapes.gov.br |

| Detection | Diode Array Detector (DAD) monitoring at 280, 320, and 360 nm | rsc.org |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Temperature | 25 °C | rsc.org |

Solid-Phase Extraction (SPE) in Compound Fractionation

Solid-Phase Extraction (SPE) is a sample preparation technique used for the extraction, concentration, and purification of analytes from complex matrices. actapol.netsigmaaldrich.com It is an effective method for fractionating crude extracts to isolate compounds of interest based on their physical and chemical properties. nih.govchromatographyonline.com SPE is more efficient and uses less solvent than traditional liquid-liquid extraction. sigmaaldrich.com

For the isolation of a nonpolar compound like this compound from a potentially complex mixture (e.g., a plant extract or a synthetic reaction mixture), reversed-phase SPE (RP-SPE) is the most appropriate choice. nih.gov In this approach, a cartridge packed with a nonpolar sorbent, such as C18-bonded silica or a polymeric sorbent, is used. nih.govmdpi.com

The process involves several key steps:

Conditioning: The sorbent is activated by passing a water-miscible organic solvent (e.g., methanol) through the cartridge, followed by an equilibration step with a polar solvent (e.g., water). chromatographyonline.com

Sample Loading: The sample, dissolved in a polar solvent, is loaded onto the cartridge. Nonpolar analytes like this compound are adsorbed onto the sorbent, while very polar impurities pass through. chromatographyonline.com

Washing: The cartridge is washed with a weak, polar solvent to remove any remaining polar and moderately polar impurities that may have been retained.

Elution: The target analyte, this compound, is recovered by eluting the cartridge with a small volume of a nonpolar organic solvent (e.g., methanol, ethyl acetate, or hexane) that disrupts the hydrophobic interactions between the analyte and the sorbent. youtube.com

This technique allows for the selective isolation and concentration of this compound, providing a cleaner, enriched fraction suitable for further analysis by HPLC or other characterization methods. actapol.netnih.gov

Pharmacological Activities and Mechanisms of Action in Preclinical Models

Antioxidant Activity and Free Radical Scavenging Mechanisms

Efficacy in DPPH and ABTS Scavenging Assays

Eicosanyl caffeate has demonstrated notable efficacy in scavenging the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. In a study involving antioxidant compounds isolated from the stem bark of Robinia pseudoacacia, this compound was identified as an active antioxidant through a high-performance thin-layer chromatography (HPTLC) bioassay coupled with the DPPH reagent. This assay visually confirmed its radical scavenging ability. The DPPH assay relies on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which can be measured spectrophotometrically. researchgate.net

While the DPPH assay confirms the radical scavenging potential of this compound, specific quantitative data from 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) scavenging assays were not detailed in the reviewed literature. The ABTS assay is another common method used to evaluate antioxidant capacity, where the antioxidant neutralizes the blue-green ABTS radical cation. nih.gov Both assays are critical in characterizing the single-electron transfer capabilities of antioxidant compounds. nih.gov

Quantification of Antioxidant Capacity (e.g., Caffeic Acid Equivalents)

The antioxidant effect of this compound has been quantified and compared to its parent compound, caffeic acid. In a microplate DPPH assay, the antioxidant activity of isolated caffeate esters, including this compound, was expressed in caffeic acid equivalents (CAE). researchgate.net This provides a standardized measure of antioxidant potency relative to a known antioxidant.

One study reported the antioxidant activity of a group of isolated alkyl caffeates, with values ranging from 0.29 to 1.20 mol of caffeic acid equivalents per mole of the compound. researchgate.net Specifically for the group of compounds that included this compound, the activity was quantified as 0.10–0.35 mg of caffeic acid equivalents per mg of the isolated substance. researchgate.net

Table 1: Antioxidant Capacity of Alkyl Caffeates Including this compound

| Parameter | Reported Value | Source |

| Molar Equivalency | 0.29–1.20 mol CAE / mol isolate | researchgate.net |

| Mass Equivalency | 0.10–0.35 mg CAE / mg isolate | researchgate.net |

Note: The values represent the range reported for a group of eight isolated caffeate esters, including this compound.

Molecular Mechanisms of Reactive Oxygen Species Stabilization

The molecular mechanism by which this compound stabilizes reactive oxygen species (ROS) is rooted in the chemical structure of its caffeic acid component. Caffeic acid is a hydroxycinnamic acid with a catechol (3,4-dihydroxybenzene) group. This catechol structure is paramount to its antioxidant activity. cabidigitallibrary.org

The two adjacent hydroxyl (-OH) groups on the aromatic ring can readily donate hydrogen atoms to stabilize free radicals, such as hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂•⁻). cabidigitallibrary.org Upon donating a hydrogen atom, the caffeate moiety forms a stable semiquinone radical, which is resonance-stabilized, making it a poor initiator of further radical reactions. This ability to act as a hydrogen-donating antioxidant is a key mechanism in terminating the chain reactions involved in oxidative stress. researchgate.net The long aliphatic eicosanyl chain increases the lipophilicity of the molecule, potentially facilitating its access to lipid-rich environments like cell membranes to protect against lipid peroxidation.

Enzyme Inhibitory Effects

This compound has been investigated for its ability to inhibit specific enzymes implicated in inflammation and nutrient digestion.

Elastase Inhibitory Activity (in vitro)

This compound has been identified as an inhibitor of chymotrypsin-like elastase. researchgate.net Neutrophil elastase is a serine protease that can degrade extracellular matrix proteins, and its excessive activity is linked to inflammatory diseases. nih.gov

Research on a series of natural and synthetic caffeic acid esters has shown that lipophilic esters are effective inhibitors of neutrophil elastase. nih.gov A key finding from these studies is that the inhibitory activity is enhanced as the length of the aliphatic chain of the alcohol component increases. nih.gov This structure-activity relationship suggests that the long, 20-carbon aliphatic chain of this compound contributes significantly to its inhibitory potential against elastase. While a specific IC₅₀ value for this compound was not available in the reviewed literature, the established trend indicates its potential as a potent inhibitor in this class. The most active compound in one study was n-octyl caffeate, which has a shorter alkyl chain but demonstrated an IC₅₀ value of 1.0 µM. nih.gov

Table 2: In Vitro Elastase Inhibitory Profile of Caffeic Acid Esters

| Compound Class | Finding | Implication for this compound | Source |

| Lipophilic Caffeic Acid Esters | Inhibition of neutrophil elastase is enhanced with increasing length of the aliphatic chain. | The C20 eicosanyl chain suggests significant inhibitory activity. | nih.gov |

| This compound | Identified as having chymotrypsin-like elastase inhibitory effects. | Confirms its activity against elastase. | researchgate.net |

Lipase (B570770) Inhibition (in vivo)

Pancreatic lipase is a key enzyme responsible for the digestion of dietary fats. Its inhibition is a therapeutic strategy for managing obesity. nih.gov While in vitro studies have demonstrated that other polyphenols, including caffeic acid itself and various caffeoylquinic acids, can inhibit pancreatic lipase, specific data on the in vivo lipase inhibitory activity of this compound is not available in the reviewed scientific literature. researchgate.net Studies on caffeic acid have shown it to be a mixed-type inhibitor of pancreatic lipase in vitro, but its inhibitory concentration (IC₅₀) is relatively high. researchgate.net The potential for this compound to act as a lipase inhibitor in vivo remains an area for future investigation.

Glucose Uptake Modulation (in vivo)

There is currently a lack of specific preclinical in vivo studies investigating the direct effects of this compound on glucose uptake and metabolism. Research on other caffeic acid esters, such as caffeic acid phenethyl ester (CAPE), has suggested potential interactions with glucose metabolism. For instance, some studies have explored how CAPE may influence energy-related proteins and glucose uptake in cellular models under specific conditions. researchgate.net However, these findings are related to a different ester and have not been translated into in vivo models for this compound. Therefore, the role of this compound in modulating glucose uptake in living organisms remains an area requiring future investigation.

Antiproliferative Activity (in vitro and preclinical models)

The antiproliferative properties of caffeic acid and its derivatives are a significant area of cancer research. ijpjournal.com These compounds are known to potentially inhibit cell growth, an effect that is often dependent on their specific chemical structure. ijpjournal.com

Inhibition of Cancer Cell Viability (e.g., A549, COLO 205)

While the general class of caffeic acid esters has demonstrated anticancer properties, specific data on the inhibitory effects of this compound against human lung carcinoma (A549) and colon adenocarcinoma (COLO 205) cell lines are not available in the current body of peer-reviewed literature.

Studies on other caffeic acid esters provide context for the potential activity of this chemical family. For example, caffeic acid phenethyl ester (CAPE) and its synthetic analogues have been tested against various cancer cell lines, including A549. nih.gov In one study, while CAPE itself was tested, other analogues like 4-phenylbutyl caffeate showed more potent activity against a murine colon carcinoma cell line. nih.gov Another derivative, bornyl caffeate, has demonstrated broad cytotoxicity against several human cancer cell lines, including MCF-7 (breast), HepG2 (liver), and HeLa (cervical). nih.gov

These findings for related compounds suggest that the caffeate structure is a promising scaffold for antiproliferative agents. However, without direct testing, the specific efficacy of this compound against A549 and COLO 205 remains unconfirmed.

Table 1: Examples of Antiproliferative Activity of Various Caffeic Acid Esters (Not this compound) on Cancer Cell Lines

| Compound | Cell Line | Effect | Reference |

| Caffeic Acid Phenethyl Ester (CAPE) | Murine Colon 26-L5 Carcinoma | Induces DNA fragmentation | nih.gov |

| 4-Phenylbutyl Caffeate | Murine Colon 26-L5 Carcinoma | Potent antiproliferative activity (EC₅₀: 0.02 µM) | nih.gov |

| Bornyl Caffeate | Human Breast Cancer (MCF-7) | Suppressed cell viability in a dose-dependent manner | nih.gov |

Note: This table presents data for related compounds to illustrate the activities of the chemical class, as specific data for this compound is not available.

Induction of Apoptotic Pathways (e.g., mitochondrial pathway activation)

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. nih.gov The intrinsic, or mitochondrial, pathway of apoptosis is a common target for anticancer therapies. nih.govnih.gov This pathway involves the regulation of pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2 and Bcl-xL) at the mitochondrial membrane. cellsignal.com Disruption of this balance leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (such as caspase-9 and caspase-3) that execute cell death. nih.govcellsignal.com

Direct experimental evidence demonstrating that this compound induces apoptosis via the mitochondrial pathway is currently lacking. However, studies on other caffeic acid derivatives strongly support this mechanism for the chemical class.

Bornyl caffeate was shown to induce apoptosis in MCF-7 breast cancer cells by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-xl. nih.gov This led to the disruption of the mitochondrial membrane potential and subsequent activation of caspase-3. nih.gov

Caffeic acid phenethyl ester (CAPE) is also a well-documented inducer of apoptosis through mitochondrial-mediated pathways in various cancer cells. nih.gov

Researchers have postulated that the common caffeic acid moiety is the key structural feature responsible for the apoptosis-inducing effects observed across these different esters. nih.gov This suggests a plausible, though unproven, mechanism for this compound.

Anti-inflammatory Properties

Caffeic acid esters are recognized for their significant anti-inflammatory activities. ijpjournal.com This is largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Modulation of Inflammatory Pathways

A central pathway in inflammation is regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). nih.govnih.gov Under normal conditions, NF-κB is held inactive in the cytoplasm. When stimulated by pro-inflammatory signals, NF-κB is released and moves to the nucleus, where it triggers the transcription of genes for inflammatory mediators like iNOS and COX-2. nih.gov

Specific studies on this compound's effect on these pathways have not been identified. However, extensive research on related esters has elucidated a common mechanism:

Ethyl caffeate has been shown to suppress the activation of NF-κB. nih.gov It appears to achieve this by preventing the NF-κB complex from binding to DNA, thereby blocking the transcription of its target inflammatory genes. nih.gov

Caffeic acid phenethyl ester (CAPE) is also a well-known inhibitor of NF-κB activation. researchgate.netnih.gov

The consistent inhibition of the NF-κB pathway by various caffeic acid esters suggests that this is a hallmark anti-inflammatory mechanism for this class of compounds. The shared caffeic acid structure is believed to be essential for this activity. nih.gov

Inhibition of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines, such as various interleukins (ILs) and tumor necrosis factor-alpha (TNF-α), are signaling proteins that drive the inflammatory cascade. nih.govyoutube.com The inhibition of these cytokines is a key target for anti-inflammatory therapies. youtube.com

While no studies were found that specifically measured the effect of this compound on cytokine production, research on CAPE provides strong evidence for this activity within the caffeic acid ester family. A study using a rat model demonstrated that administration of CAPE could decrease the levels of the pro-inflammatory cytokines IL-6 and TNF-α following exercise-induced stress. nih.gov This suggests that CAPE can modulate the systemic inflammatory response by reducing the production of these key mediators. nih.gov Given the shared chemical backbone, it is plausible that this compound may possess similar capabilities, although this requires direct experimental validation.

Antimicrobial Activity (in vitro)

Extensive searches of publicly available scientific literature and research databases did not yield specific studies on the in vitro antimicrobial activity of this compound. While other derivatives of caffeic acid, such as caffeic acid phenethyl ester (CAPE), have been investigated for their effects on various bacteria and fungi, no such data is currently available for this compound.

A patent for a phytochemical composition containing this compound for the management of ulcers suggests a potential application related to antibacterial activity, possibly against Helicobacter pylori. However, this patent does not provide direct in vitro data on the antimicrobial effects of the isolated compound. google.com

Therefore, detailed research findings, including data on specific microorganisms, minimum inhibitory concentrations (MICs), or mechanisms of antimicrobial action for this compound, could not be provided as per the requested outline. Further research is required to determine if this compound possesses any direct antimicrobial properties.

Preclinical Research Applications and Model Systems

Utilization in in vitro Biological Assays

In vitro assays are fundamental in the initial screening and mechanistic study of compounds like eicosanyl caffeate. These methods, conducted in a controlled environment outside of a living organism, provide crucial preliminary data on the compound's biological effects.

Cell culture models are indispensable tools for assessing the efficacy of therapeutic compounds at the cellular level. For this compound, which has been reported to possess antiproliferative and anti-inflammatory effects, specific cell lines would be employed to study these properties. nih.gov For instance, in evaluating antiproliferative potential, cancer cell lines such as HeLa, a human cervical carcinoma cell line, are commonly used. nih.gov The efficacy is often determined by assessing cell viability and the concentration at which the compound inhibits cell growth by 50% (IC50), which can be measured using techniques like the MTT assay or the cell counting kit-8 (CCK-8) assay. nih.gov To investigate anti-inflammatory effects, cell models such as macrophage cell lines (e.g., RAW 264.7) stimulated with inflammatory agents like lipopolysaccharide (LPS) would be appropriate. Researchers would measure the expression or inhibition of key inflammatory mediators and signaling pathways.

Biochemical assays are designed to measure the effect of a compound on a specific biological pathway or molecule, such as an enzyme or a free radical. This compound has demonstrated notable activity in these types of assays.

It exhibits potent inhibitory activity against elastase, with a reported IC50 value of 0.99 µg/mL. biocrick.com Studies have also noted its ability to inhibit chymotrypsin-like elastase. nih.gov Enzyme inhibition assays are critical for identifying specific molecular targets of a compound and are often used as a first step to understand its mechanism of action. nih.gov These assays work by measuring changes in enzyme activity in the presence of the test compound compared to a control. nih.gov

The antioxidant capacity of this compound has been quantified using several standard biochemical assays. nih.govbiocrick.com These spectrophotometric methods are widely used due to their sensitivity, speed, and reproducibility. mdpi.com Common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govbiocrick.com In the DPPH assay, this compound's antioxidant activity was found to be weaker than that of gallic acid. nih.gov However, when compared to caffeic acid, its parent molecule, it showed equivalent antioxidant effects in moles of caffeic acid per mole of the isolate. nih.gov

Table 1: Antioxidant Activity of this compound and Related Compounds

| Compound | Assay | Finding | Reference |

|---|---|---|---|

| This compound | DPPH• Assay | Demonstrated antioxidant activity, quantified at 0.29 to 1.20 mol of caffeic acid equivalents per mole of isolate. nih.gov | nih.gov |

| This compound | DPPH• Assay | Displayed weaker antioxidant activity (10–15 times higher EC50) compared to gallic acid. nih.gov | nih.gov |

| This compound | ABTS Assay | Showed moderate antioxidant activity. biocrick.com | biocrick.com |

| Caffeic Acid | DPPH• Assay | Found to be a weaker free radical scavenger (two times higher EC50) than gallic acid in the same assay. nih.gov | nih.gov |

Application in Preclinical Animal Models

Following promising in vitro results, preclinical animal models are employed to study a compound's effects in a whole, living system. These studies are crucial for evaluating efficacy and understanding complex physiological responses that cannot be replicated in vitro.

The selection of an appropriate animal model is a critical step in preclinical research and depends entirely on the specific scientific question being investigated. nih.gov The goal is to choose a model that is representative of the key features of the human condition being studied. nih.gov For instance, to investigate the anti-ulcer properties of this compound that have been suggested by in vitro data, researchers might select a rodent model where ulcers are induced by chemical agents like ethanol (B145695) or nonsteroidal anti-inflammatory drugs (NSAIDs). biocrick.com Similarly, to explore the compound's anti-inflammatory potential, a model of induced inflammation, such as carrageenan-induced paw edema in rats, could be utilized.

The design of the study involves classifying models based on the inducing agent, the animal species, and the methods of intervention. frontiersin.orgnih.gov Rodents, including rats and mice, are the most commonly used species in these experimental models. nih.gov A comprehensive assessment framework, such as the Animal Model Quality Assessment (AMQA), can help investigators systematically evaluate and select the most suitable model by considering factors like model physiology, pharmacology, and the specific disease state. nih.gov

For assessing anti-inflammatory effects, researchers would measure the reduction in swelling (edema), leukocyte infiltration into the inflamed tissue, and levels of pro-inflammatory cytokines in blood or tissue samples. Behavioral tests are also used to assess efficacy, such as the open field test to measure spontaneous motor activity or the hole-board test to evaluate exploratory behavior, which can be altered by inflammation or other pathological states. mdpi.com

A significant challenge in preclinical research is ensuring that findings from animal models can be reliably applied to humans, a concept known as external validity. nih.gov Several factors can compromise external validity. nih.gov For example, the use of homogenous, standardized laboratory animal populations does not reflect the genetic diversity of human populations. nih.gov Furthermore, housing conditions, diet, and the use of young, healthy animals to model diseases that typically affect older humans can limit the applicability of the findings. nih.gov

The most significant and largely insurmountable issue impacting external validity is the inherent biological and physiological differences between animal species and humans. nih.gov These species differences can lead to variations in how a compound like this compound is metabolized, distributed, and excreted, as well as differences in its mechanism of action. nih.gov Therefore, while animal models are an essential component of preclinical research, the results must be interpreted with caution, acknowledging that even well-designed studies can never be fully externally valid due to the uncertainties introduced by species differences. nih.gov

Future Research Directions for Eicosanyl Caffeate

Elucidation of Novel Biological Targets and Signaling Pathways

While the parent compound, caffeic acid, and its more studied esters like caffeic acid phenethyl ester (CAPE) are known to modulate numerous signaling pathways, the specific targets of eicosanyl caffeate remain largely unexplored. Future research should prioritize the identification of its unique biological targets and the elucidation of the signaling cascades it influences.

Key Research Objectives:

Pathway Screening: Comprehensive screening to determine the effect of this compound on key inflammatory and antioxidant pathways is essential. Drawing from the known activities of other caffeic acid derivatives, initial investigations should focus on pathways such as:

NF-κB (Nuclear Factor-kappa B): A critical regulator of inflammation. Studies on related compounds like CAPE have shown potent inhibition of NF-κB activation. nih.govmdpi.com Future work should explore if this compound shares this mechanism and to what extent its long alkyl chain influences this activity.

Nrf2 (Nuclear factor erythroid 2-related factor 2): The master regulator of the antioxidant response. mdpi.comnih.govnih.govnih.gov Investigating whether this compound can activate the Nrf2 pathway would provide insight into its potential cytoprotective and antioxidant effects.

MAPK (Mitogen-Activated Protein Kinase): This pathway is involved in cellular stress responses, inflammation, and apoptosis. nih.govnih.gov Determining the modulatory effects of this compound on different MAPK cascades (e.g., ERK, JNK, p38) is crucial.

COX (Cyclooxygenase) and LOX (Lipoxygenase): As enzymes central to the production of inflammatory mediators, their inhibition by this compound should be assessed. nih.govaacrjournals.org

Target Identification: Advanced proteomics and genomics approaches, such as affinity chromatography-mass spectrometry and gene expression profiling, could be employed to identify novel protein binding partners and downstream genetic targets of this compound.

Exploration of Synergistic Effects with Other Bioactive Compounds

The potential for this compound to act synergistically with other compounds is a promising area of research that could lead to more effective therapeutic strategies.

Key Research Objectives:

Combination with Other Caffeates: A patent has described a phytochemical composition of this compound and docosyl caffeate for managing ulcers, suggesting potential synergy between long-chain caffeic acid esters. nih.gov This warrants further preclinical investigation to validate the synergistic action and understand the underlying mechanisms.

Synergy with Antioxidants: Studies on methyl caffeate have demonstrated a synergistic antioxidant effect when combined with cysteinyl thiols. nih.gov Future studies could explore whether this compound exhibits similar synergistic potential with other natural antioxidants like ascorbic acid (Vitamin C), tocopherols (B72186) (Vitamin E), or flavonoids.

Combination with Conventional Drugs: Investigating the synergistic effects of this compound with established anti-inflammatory drugs (e.g., NSAIDs) or chemotherapeutic agents could reveal its potential as an adjuvant therapy, possibly allowing for lower doses of conventional drugs and reducing side effects.

Development of Advanced Delivery Systems for Enhanced Bioavailability in Preclinical Settings

A significant challenge for highly lipophilic compounds like this compound is their poor aqueous solubility, which can severely limit their bioavailability and therapeutic efficacy. ingentaconnect.com Developing advanced delivery systems is critical for overcoming this hurdle in preclinical research.

Key Research Objectives:

Nanoemulsions and Nanoparticles: Formulating this compound into nanoemulsions or polymeric nanoparticles could enhance its solubility and absorption. ingentaconnect.comresearchgate.net These systems can protect the compound from degradation and facilitate its transport across biological membranes.

Lipid-Based Carriers: Given its lipophilic nature, incorporating this compound into lipid-based delivery systems such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) is a logical approach. nih.govresearchgate.net These carriers can improve oral bioavailability by utilizing lipid absorption pathways. nih.gov

Albumin-Based Delivery: A novel approach involves using human serum albumin (HSA) as a carrier for lipophilic compounds, which can enhance stability and bioavailability. nih.gov Exploring the potential of forming stable complexes between this compound and HSA could be a viable delivery strategy.

Investigation of Biosynthetic Pathway Regulation and Engineering for Production

To facilitate extensive research and potential commercialization, a sustainable and scalable production method for this compound is necessary. Metabolic engineering offers a promising alternative to chemical synthesis or extraction from natural sources. researchgate.net

Key Research Objectives:

Pathway Reconstruction: The biosynthetic pathway for caffeic acid is well-established, starting from L-tyrosine and involving enzymes like tyrosine ammonia-lyase (TAL) and 4-coumarate 3-hydroxylase. nih.govnih.gov The final step to produce this compound requires an acyltransferase capable of esterifying caffeoyl-CoA with eicosanol (B47690).

Enzyme Discovery and Engineering: A key future task is to identify or engineer an acyltransferase (e.g., from the BAHD family) that exhibits high specificity and efficiency for eicosanol as the alcohol substrate.

Host Organism Optimization: Research should focus on engineering microbial hosts like Escherichia coli or Saccharomyces cerevisiae for the de novo biosynthesis of this compound from simple carbon sources. nih.govacs.orgacs.orgnih.gov This involves optimizing the expression of pathway genes, enhancing precursor supply (caffeic acid and eicosanol), and potentially knocking out competing metabolic pathways to maximize yield. researchgate.net

Deeper Mechanistic Studies on Specific Pharmacological Actions

While the broader pharmacological potential of this compound can be inferred from its parent molecule, in-depth studies are needed to understand its specific mechanisms of action.

Key Research Objectives:

Anti-inflammatory Mechanisms: Building on initial screenings, research should delve deeper into how this compound modulates inflammatory responses. This includes examining its effects on cytokine production (e.g., TNF-α, IL-1β, IL-6), immune cell activation and infiltration, and the expression of inflammatory enzymes like iNOS and COX-2. nih.govaacrjournals.orgnih.gov

Antioxidant Mechanisms: It is crucial to characterize the antioxidant properties of this compound. This involves assessing its free radical scavenging capacity against various reactive oxygen species (ROS) and its ability to inhibit lipid peroxidation. tandfonline.com Furthermore, its influence on endogenous antioxidant enzymes (e.g., heme oxygenase-1, glutathione (B108866) peroxidase) via pathways like Nrf2 should be a key focus. nih.govnih.gov

Elastase Inhibition: A patent has indicated that this compound may act as an elastase inhibitor. This is a significant finding that requires rigorous validation through enzymatic assays. Further mechanistic studies should explore the mode of inhibition and its potential therapeutic implications in conditions characterized by excessive elastase activity, such as chronic obstructive pulmonary disease (COPD) or skin aging.

Comparative Studies of this compound with Synthetic Analogs in Preclinical Models

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound relates to its biological activity and for designing more potent and specific analogs.

Key Research Objectives:

Synthesis of Analogs: A library of synthetic analogs should be created. Modifications could include:

Altering Alkyl Chain Length: Synthesizing caffeic acid esters with varying alkyl chain lengths (e.g., C16, C18, C22) to determine how lipophilicity influences activity.

Modifying the Caffeoyl Moiety: Introducing or removing hydroxyl groups on the catechol ring or modifying the α,β-unsaturated bond to assess their importance for specific biological effects. mdpi.com

Changing the Linker: Replacing the ester linkage with an amide or other functional groups to evaluate the impact on stability and activity. acs.org

Preclinical Comparative Evaluation: These analogs should be systematically evaluated alongside this compound in various preclinical models of inflammation, oxidative stress, and other relevant disease states. This comparative analysis will help identify the key structural features required for optimal activity and guide the development of new therapeutic candidates with improved pharmacological properties.

Q & A

Q. How is eicosanyl caffeate structurally characterized in academic research?

Structural characterization typically employs nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). For NMR, proton signals (e.g., δ 7.53 ppm for the trans-olefinic proton in ethyl caffeate derivatives) and coupling constants (e.g., J = 15.9 Hz) are critical for confirming esterification and caffeoyl group geometry . HPLC retention times and co-elution with standards further validate purity and identity . Researchers should cross-reference spectral data with existing literature to confirm structural assignments, as seen in ethyl caffeate studies .

Q. What in vitro assays are used to evaluate the elastase inhibitory activity of this compound?

Elastase inhibition is commonly assessed via fluorometric or colorimetric assays using substrates like N-succinyl-Ala-Ala-Ala-p-nitroanilide. IC50 values (e.g., 0.99 µg/mL for this compound) are determined by measuring residual enzyme activity after incubation with varying compound concentrations . Controls must include known inhibitors (e.g., elastatinal) and vehicle-only treatments to validate assay conditions.

Q. How should researchers handle safety protocols for this compound given limited toxicity data?

While direct toxicity data for this compound are scarce, safety protocols for structurally similar alkyl caffeates (e.g., docosyl caffeate) recommend:

- Using personal protective equipment (gloves, goggles, respirators) to avoid inhalation or dermal contact .

- Conducting reactions in ventilated fume hoods to mitigate respiratory irritation risks .

- Validating handling procedures through pilot toxicity assays (e.g., acute toxicity in cell lines) before large-scale use .

Advanced Research Questions

Q. What methodological considerations are critical for synthesizing this compound via microbial systems?

Key steps include:

- Pathway design : Introduce genes for caffeic acid synthesis (e.g., TAL, HpaBC) and acyltransferases (e.g., AtCAT1) into E. coli to enable esterification of caffeoyl-CoA with eicosanol .

- Precursor optimization : Engineer tyrosine-overproducing strains (e.g., via aroGfbr and tyrAfbr overexpression) to enhance caffeic acid titers .

- Alcohol supplementation : Feed eicosanol (C20 alcohol) at concentrations >1% (v/v) to ensure sufficient substrate for esterification, balancing solubility and microbial toxicity .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity data (e.g., antioxidant vs. anti-inflammatory potency) require:

- Standardized assays : Compare studies using identical cell lines (e.g., U937 leukemia cells) and assay conditions (e.g., 24-hour incubation) .

- Dose-response validation : Replicate experiments across multiple concentrations to confirm IC50/EC50 consistency .

- Mechanistic profiling : Use transcriptomics or proteomics to identify off-target effects (e.g., RAS/ERK pathway modulation) that may explain variability .

Q. What strategies optimize the yield of this compound in heterologous biosynthesis?

- Gene module engineering : Combine 4CL (for caffeoyl-CoA activation) with high-efficiency acyltransferases (e.g., AtCAT1 over AtCAT2) to improve catalytic conversion rates .

- Substrate channeling : Co-localize enzymes (e.g., via synthetic protein scaffolds) to minimize caffeic acid accumulation and side reactions .

- Fed-batch fermentation : Pulse-feeding eicosanol and tyrosine during the stationary phase can increase titers by 1.5–2-fold compared to batch cultures .

Data Analysis and Reporting

Q. How should researchers address incomplete physicochemical data for this compound?

- Experimental determination : Measure logP (octanol-water partition coefficient) via shake-flask methods and solubility profiles in polar/nonpolar solvents .

- Computational modeling : Use tools like COSMO-RS to predict melting points and vapor pressures based on molecular descriptors .

- Cross-disciplinary collaboration : Partner with analytical chemistry groups to validate spectral data (e.g., HRMS for molecular weight confirmation) .

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50 and Hill coefficients .

- Error propagation : Account for instrument variability (e.g., ±5% HPLC quantification error) using Monte Carlo simulations .

- Meta-analysis : Pool data from independent replicates (n ≥ 3) to reduce Type I/II errors in potency comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.